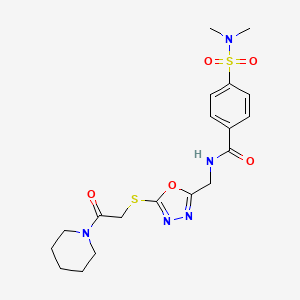

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5S2/c1-23(2)31(27,28)15-8-6-14(7-9-15)18(26)20-12-16-21-22-19(29-16)30-13-17(25)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXPLHIFYQSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the oxadiazole ring and the piperidine moiety. The final step involves the sulfonamide formation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-oxadiazole ring have been studied extensively for their antibacterial properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria . The incorporation of sulfamoyl groups has been shown to enhance this activity.

- A study demonstrated that similar oxadiazole derivatives exhibited substantial antibacterial effects, suggesting that our compound may also possess similar properties .

-

Anticancer Potential :

- The 1,3,4-oxadiazole derivatives have been identified as potential anticancer agents. For instance, compounds with this structure have shown cytotoxic effects against various cancer cell lines such as HCT116 and MCF7 . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

- In vitro studies have indicated that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can effectively target cancer cells by damaging DNA and disrupting cellular processes .

- Anti-inflammatory Properties :

Case Studies

Several studies have documented the biological activities of related compounds:

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and oxadiazoles, such as:

- 4-(N,N-dimethylsulfamoyl)-N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

What sets 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula: C₁₈H₂₃N₅O₅S₂

- Molecular Weight: 489.6 g/mol

- CAS Number: 903349-26-8

Research indicates that this compound may exhibit acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain, thus enhancing cognitive function.

Acetylcholinesterase Inhibition

Studies have shown that compounds with similar structures to this compound demonstrate significant AChE inhibitory activity. For instance:

- IC50 Values: Compounds derived from sulfamides exhibited IC50 values ranging from low micromolar to nanomolar concentrations against AChE, indicating potent inhibition .

Antioxidant Activity

The compound may also possess antioxidant properties. Research on related sulfamides has shown:

- Radical Scavenging Assays: Compounds were tested using DPPH and ABTS assays, demonstrating significant free radical scavenging abilities .

Case Study 1: Cognitive Enhancement

A study utilizing a similar compound demonstrated improved cognitive function in APPswe/PS1E9 double-transgenic mice. The mechanism was linked to AChE inhibition and subsequent enhancement of cholinergic neurotransmission .

Case Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis revealed that modifications in the piperidine and oxadiazole moieties significantly influenced the AChE inhibition potency. This insight is crucial for the design of more effective derivatives .

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps in synthesizing 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis typically involves:

- Oxadiazole ring formation using dehydrating agents like POCl₃ or PCl₃ under reflux conditions .

- Thioether linkage introduction via nucleophilic substitution between a thiol-containing intermediate and a 2-oxo-2-(piperidin-1-yl)ethyl group, requiring pH control (7–9) to avoid side reactions .

- Amide coupling in the final step, often employing coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane . Reaction yields (~60–75%) depend on precise temperature control (0–5°C for coupling; 80–100°C for cyclization) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR spectroscopy to confirm substituent positions and purity (>95%) .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and monitor reaction progress .

- Mass spectrometry (HRMS) for molecular weight validation and structural confirmation .

Q. How do functional groups in this compound influence its chemical reactivity?

- The 1,3,4-oxadiazole ring participates in electrophilic substitutions and hydrogen bonding, affecting solubility and target interactions .

- The dimethylsulfamoyl group enhances metabolic stability and modulates electronic effects on the benzamide core .

- The thioether linkage is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Q. What are the common biological activities observed in structurally similar compounds?

Analogous compounds exhibit:

- Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) via disruption of bacterial cell membranes .

- Anticancer potential (IC₅₀: 10–50 µM in MCF-7 cells) through inhibition of topoisomerase II or tubulin polymerization .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton and carbon signals, particularly for the oxadiazole and piperidinyl groups .

- Cross-validate with IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .

- Compare experimental data with computational simulations (DFT calculations) to resolve ambiguities in substituent orientation .

Q. What strategies optimize reaction yield in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict moisture control .

- Catalyst use : Additives like DMAP accelerate amide coupling, reducing reaction time from 24h to 6h .

- Stepwise purification : Employ flash chromatography after each synthetic step to isolate intermediates (purity >90%) before final coupling .

Q. How does structural modification of the piperidinyl group impact biological activity?

- Methyl substitution at the piperidine 3-position enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neurotargeted studies .

- Oxo-group replacement (e.g., with amino or hydroxyl) reduces cytotoxicity (IC₅₀ increases by 2–3×) but may alter target selectivity .

Q. What mechanisms underlie its potential anticancer activity?

- Enzyme inhibition : Competes with ATP for binding to kinase domains (e.g., EGFR-TK, Kd: 0.8 µM) .

- Apoptosis induction : Upregulates caspase-3/7 activity (2–4× baseline) in dose-dependent studies .

- ROS generation : Increases intracellular ROS levels by 30–50% in HT-29 cells, triggering oxidative stress .

Q. How do solvent polarity and proticity affect its stability during storage?

Q. What computational methods aid in predicting its pharmacokinetic properties?

- Molecular docking (AutoDock Vina) models interactions with CYP3A4 and P-glycoprotein to predict metabolism and efflux .

- QSAR models correlate logD (1.2–2.1) with oral bioavailability (F: 40–60%) in murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.